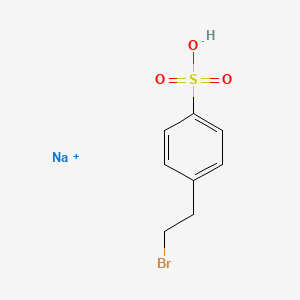
Sodium;4-(2-bromoethyl)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl)benzenesulfonic Acid Sodium Salt is a chemical compound with the molecular formula C8H8BrNaO3S and a molecular weight of 287.11 g/mol . It is a white to almost white powder or crystalline substance that is soluble in water . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)benzenesulfonic Acid Sodium Salt typically involves the bromination of ethylbenzene followed by sulfonation. The reaction conditions include the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature and pressure . The resulting bromoethylbenzene is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoethyl)benzenesulfonic Acid Sodium Salt undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Nucleophilic Substitution: Products include 4-(2-Hydroxyethyl)benzenesulfonic acid sodium salt, 4-(2-Aminoethyl)benzenesulfonic acid sodium salt, and 4-(2-Mercaptoethyl)benzenesulfonic acid sodium salt.
Oxidation: Products are various sulfonic acid derivatives.
Reduction: The major product is 4-Ethylbenzenesulfonic acid sodium salt.
Applications De Recherche Scientifique
4-(2-Bromoethyl)benzenesulfonic Acid Sodium Salt is used in various scientific research fields, including:
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethyl)benzenesulfonic Acid Sodium Salt involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes . This alkylation can lead to the inhibition of enzyme activity, disruption of protein function, and interference with DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 2-bromoethanesulfonate: Similar in structure but with a different position of the bromoethyl group.
4-Bromobenzenesulfonic Acid Sodium Salt: Lacks the ethyl group, making it less reactive in certain nucleophilic substitution reactions.
Uniqueness
4-(2-Bromoethyl)benzenesulfonic Acid Sodium Salt is unique due to its specific bromoethyl group, which provides distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C8H9BrNaO3S+ |
|---|---|
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
sodium;4-(2-bromoethyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H9BrO3S.Na/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1 |
Clé InChI |
ZFGDZMNLHTUEAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCBr)S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



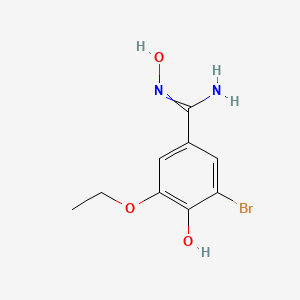
![3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11822285.png)
![Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B11822293.png)
![5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11822301.png)

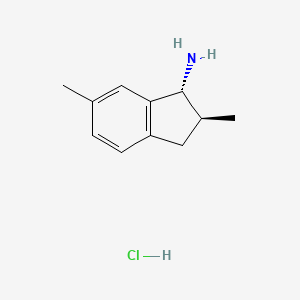
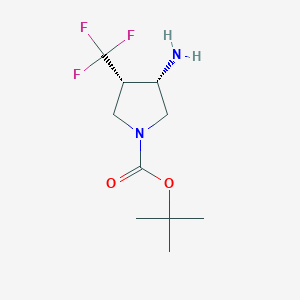
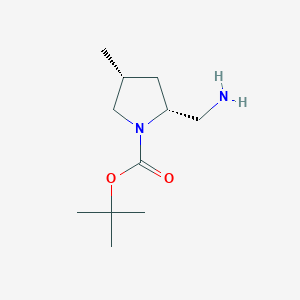
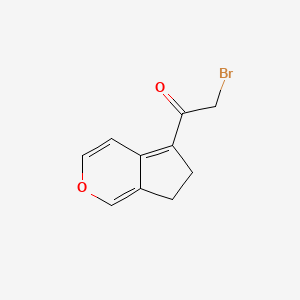
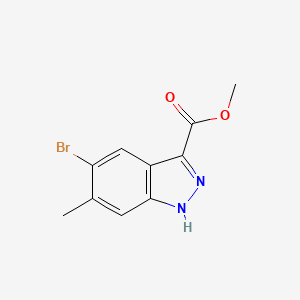
![3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate](/img/structure/B11822364.png)

![6-bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822373.png)
